2,2-Dimethyloxan-3-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethyloxan-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-7(2)6(8)4-3-5-9-7/h3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVAYGSSHKKLQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)CCCO1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1194800-59-3 | |
| Record name | 2,2-dimethyloxan-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for the 2,2 Dimethyloxan 3 One Core and Its Derivatives
Direct Construction of the Substituted Oxan-3-one Ring System
The formation of the 2,2-dimethyloxan-3-one ring system can be achieved through several strategic approaches, including cyclization reactions, annulation strategies, and transformations from pre-existing molecular frameworks.
Cyclization Reactions
Intramolecular hydroalkoxylation stands out as a key cyclization strategy for the synthesis of substituted oxanes. This method involves the addition of an alcohol moiety across a carbon-carbon multiple bond within the same molecule. For instance, the cyclization of unsaturated alcohols can be catalyzed by various metal catalysts or Brønsted acids. researchgate.net Gold-catalyzed intramolecular hydroalkoxylation of alkynes has been extensively studied, although achieving high regioselectivity can be challenging, particularly with internal alkynes. rsc.org The development of chiral gold-phosphine complexes has enabled asymmetric intramolecular hydroalkoxylation of allenes, yielding substituted tetrahydrofurans with excellent enantioselectivity. nih.gov Furthermore, a transition-metal-free approach utilizing a silane-iodine catalytic system allows for the intramolecular hydroalkoxylation/reduction of unactivated alkynes at room temperature, producing substituted tetrahydrofurans with high diastereoselectivity. organic-chemistry.org
The synthesis of γ-butyrolactones, another class of cyclic ethers, can be efficiently achieved from 4-bromo-3-yn-1-ols via AuCl3-catalyzed intramolecular hydroalkoxylation. This method has proven effective for a range of secondary and tertiary alcohols. organic-chemistry.org
Annulation Strategies
Annulation strategies, which involve the formation of a new ring onto a pre-existing one, provide another powerful route to oxan-3-one systems. The Mukaiyama-Michael reaction, a conjugate addition of a silyl (B83357) enol ether to an α,β-unsaturated carbonyl compound, is a cornerstone of such strategies. mpg.de A sequential Mukaiyama-Michael reaction has been developed, where the reaction of a ketene (B1206846) silyl acetal (B89532) with an α-pyrone as the initial acceptor generates a cyclic ketene silyl acetal that can further react with a second acceptor. rsc.org The diastereoselectivity of the Mukaiyama-Michael reaction has been explored using α-acyl β,γ-unsaturated phosphonates, yielding dihydropyranphosphonates. nih.gov Cascade reactions, such as the halo-Michael/aldol (B89426) reaction, offer an efficient means to construct complex molecules by combining multiple bond-forming events in a single operation. sioc-journal.cn
Transformations from Precursor Molecules
The this compound scaffold can also be accessed through the chemical transformation of suitable precursor molecules. For example, 2,2-dimethyl-1,3-dioxin-6-one derivatives serve as highly effective substitutes for diketenes in various synthetic applications. researchgate.net The synthesis of 2,2-dimethyl-3-hydroxy propanal can be achieved through the condensation of isobutyraldehyde (B47883) and formaldehyde, catalyzed by specific compounds. google.com Furthermore, the catalytic hydrogenation of dimedone to 3,3-dimethylcyclohexan-1-one provides an intermediate that can be further elaborated to access related cyclic ketones. google.com The development of 2,2-dimethyltetrahydro-2H-pyran-4-amine from the cyclization of 2,2-dimethyl-1,3-propanediol followed by reductive amination highlights the use of readily available starting materials to construct the tetrahydropyran (B127337) ring system.
Functionalization and Derivatization of the this compound Scaffold
Once the this compound core is established, further modifications can be introduced to generate a diverse range of derivatives. These modifications can target the ketone functionality or other positions on the oxane ring.
Modifications at the Ketone Functionality
The ketone group at the 3-position of the oxane ring is a prime site for a variety of chemical transformations. Ketones can be converted to epoxides by treatment with a sulfur ylide, such as dimethylsulfonium methylide. google.com Oxidation of a hydroxyl group at the 3-position can be accomplished using various oxidizing agents, including activated dimethylsulfoxide (DMSO), to yield the corresponding ketone. google.com The synthesis of 2,2-difluoro-1,3-diketone derivatives has been achieved through the direct fluorination of 1,3-diketones using fluorine gas in the presence of quinuclidine. nih.gov
Alkylation and Substitution Reactions on the Oxane Ring
Alkylation reactions provide a means to introduce alkyl substituents onto the oxane ring, typically at the α-position to the ketone. The alkylation of enolate ions, generated by treating the ketone with a strong base like lithium diisopropylamide (LDA), with alkyl halides is a common method. libretexts.org This approach has been successfully applied to the alkylation of lithiated dimethyl tartrate acetonide with various unactivated alkyl halides. beilstein-journals.org The double alkylation of 2,2-disubstituted-1,3-dithiacycloalkane-S-oxides has also been demonstrated, allowing for the synthesis of tertiary thiol derivatives. rsc.org
Recent advancements in C-H functionalization offer powerful tools for the direct introduction of functional groups onto the oxane ring without the need for pre-functionalized substrates. nih.govrsc.org Nickel-catalyzed migratory cross-coupling reactions have emerged as a valuable strategy for the selective functionalization of remote C-H positions. nih.gov Rhodium(III)-catalyzed direct functionalization of C-H bonds has also been extensively reviewed as a step-economic approach to form C-C, C-N, and C-O bonds. snnu.edu.cn For instance, the direct C-H functionalization of 2-alkyl tryptamines has been utilized to construct the azepino[4,5-b]indole skeleton. pku.edu.cn
Stereoselective Syntheses Involving Chiral Derivatives or Precursors
The stereocontrolled synthesis of the this compound core and its derivatives is a significant challenge in organic chemistry, primarily addressed through methodologies that establish chirality either by using chiral starting materials or by employing chiral catalysts and auxiliaries. While specific literature on the enantioselective synthesis of this compound is limited, several powerful stereoselective methods have been developed for the synthesis of substituted tetrahydropyran-3-ones and related heterocyclic ketones. These strategies provide a conceptual framework and practical approaches that could be adapted for the asymmetric synthesis of the target scaffold. The main approaches include diastereoselective cyclizations using chiral auxiliaries and enantioselective catalytic reactions.
One prominent strategy involves the use of a chiral sulfoxide (B87167) auxiliary to control the stereochemical outcome of the cyclization. In the synthesis of the C32–C38 fragment of the phorboxazoles, a complex substituted tetrahydropyran, a key step involves the acid-catalyzed cyclization of an enantiopure sulfinyl hydroxy ketone precursor. acs.org This method demonstrates that a stereocenter on a side chain, controlled by the chiral sulfoxide, can effectively direct the formation of stereocenters in the tetrahydropyran ring during the cyclization process. The pendant sulfoxide not only induces asymmetry but can also be subsequently transformed into other functional groups, such as a formyl group via a Pummerer reaction. acs.org
Another powerful approach is the diastereoselective Prins cyclization, which has been successfully applied to the synthesis of highly substituted tetrahydropyran-4-ones. For instance, the Prins cyclization of enecarbamates with aldehydes can proceed with high diastereoselectivity. bu.edu In a formal synthesis of (+)-ratjadone A, a key step involves the reaction of a homoallylic alcohol derived from an optically pure epoxide with an aldehyde in the presence of a Lewis acid like InCl₃ to furnish a trisubstituted tetrahydropyranone as a single diastereomer. bu.edu The stereochemistry of the cyclization precursor, which is assembled from a chiral epoxide, is transferred with high fidelity to the final tetrahydropyran product. bu.edu
The hetero-Diels-Alder reaction is a cornerstone of stereoselective tetrahydropyran synthesis. The use of chiral catalysts, such as Jacobsen's chiral chromium(III) catalyst, enables the enantioselective cycloaddition of dienes with aldehydes to produce tetrahydropyran-4-one derivatives with excellent diastereo- and enantioselectivity. nih.gov The choice of the aldehyde component is often critical to the success of this reaction. This methodology provides a direct route to chiral tetrahydropyranones, which can be precursors to derivatives of the this compound core. nih.gov
Furthermore, diastereoselective approaches starting from acyclic precursors have been developed. One such method involves an aldol reaction of a β-ketoester with an aldehyde, followed by a tandem Knoevenagel condensation with a second aldehyde and an intramolecular Michael addition. acs.org This sequence has been shown to produce single diastereomers of highly substituted tetrahydropyran-4-ones under thermodynamic control. The reaction conditions allow for the epimerization at the C2, C6, and C3 positions, ultimately leading to the most stable diastereomer with equatorial substituents. acs.org
These methodologies, while not directly producing this compound, establish important precedents for the stereocontrolled synthesis of the tetrahydropyran-3-one core. The principles of using chiral auxiliaries, chiral catalysts in cycloadditions, and diastereoselective cyclizations of chiral acyclic precursors are all applicable strategies for the future development of specific and efficient syntheses of enantiomerically pure this compound and its derivatives.
| Method | Chiral Source | Key Reagents/Catalyst | Product Type | Stereoselectivity | Reference |
| Acid-Catalyzed Cyclization | Chiral Sulfoxide Auxiliary | Acid | Substituted Tetrahydropyran | High Diastereoselectivity | acs.org |
| Prins Cyclization | Chiral Epoxide | InCl₃ | 2,3,6-Trisubstituted Tetrahydropyran-4-one | Single Diastereomer | bu.edu |
| Hetero-Diels-Alder Reaction | Chiral Cr(III) Catalyst | Jacobsen's Catalyst | 2,6-Disubstituted Tetrahydropyran-4-one | 97:3 dr | nih.gov |
| Aldol/Knoevenagel/Michael Cascade | - | BF₃·OEt₂ | Highly Substituted Tetrahydropyran-4-one | Single Diastereomer (Thermodynamic Control) | acs.org |
Reactivity and Mechanistic Investigations of 2,2 Dimethyloxan 3 One
Ring-Opening Reactions and Associated Mechanisms
The tetrahydropyranone skeleton can undergo cleavage under specific reductive or catalytic conditions, driven by the release of ring strain or the formation of stable intermediates.
Samarium(II) iodide (SmI₂) is a potent single-electron transfer (SET) agent widely used in organic synthesis for promoting reductive coupling and cleavage reactions. rsc.org While specific studies on 2,2-Dimethyloxan-3-one are not prevalent, the reactivity of ketones and cyclic ethers with SmI₂ provides a strong basis for predicting its behavior. nih.gov The reaction is typically initiated by the transfer of an electron from SmI₂ to the carbonyl group of the tetrahydropyranone. wikipedia.org
This process generates a ketyl radical anion intermediate. The fate of this intermediate dictates the reaction pathway. In the presence of a proton source, such as water or an alcohol, the ketyl radical can be protonated and undergo a second reduction to yield the corresponding alcohol, 6,6-dimethyl-5-hydroxytetrahydropyran. wikipedia.org
Alternatively, the ketyl radical can initiate a ring-opening process through the cleavage of the adjacent C-O bond. This fragmentation is driven by the formation of a more stable radical and the release of ring strain. The resulting samarium enolate can then be trapped by various electrophiles. The mechanism generally proceeds through an inner-sphere electron transfer, where the samarium ion coordinates to the carbonyl oxygen. nih.gov The presence of co-solvents like Hexamethylphosphoramide (HMPA) or tripyrrolidinophosphoric acid triamide (TPPA) can significantly enhance the reduction potential of SmI₂ and accelerate these reactions. wikipedia.org
Transition metal catalysis offers a powerful strategy for the ring-opening and functionalization of cyclic compounds, often driven by the release of ring strain. sioc-journal.cn For cyclic ketones and ethers, metals like palladium, nickel, and rhodium are commonly employed. mdpi.comeie.gr While tetrahydropyranones are less strained than smaller rings like cyclobutanes or aziridines, ring-opening cross-coupling can still be a viable, albeit challenging, transformation. semanticscholar.orgnih.gov
A plausible catalytic cycle would begin with the oxidative addition of a C-O bond of the tetrahydropyranone to a low-valent metal center. This step is typically the most difficult for ethers. A more likely activation pathway involves the formation of an enolate from this compound, which can then participate in cross-coupling reactions. Another strategy involves the conversion of the ketone to a more reactive functional group, such as an enol triflate, which can readily undergo oxidative addition to a palladium(0) catalyst, leading to a ring-opened intermediate that can be trapped by a variety of nucleophiles in a cross-coupling reaction.
Carbonyl Group Transformations and Nucleophilic Additions
The ketone functionality in this compound is a primary site for chemical modification through nucleophilic addition reactions. wikipedia.org In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate. wikipedia.org
Common transformations include:
Reduction: The ketone can be reduced to the corresponding secondary alcohol using various reducing agents.
Grignard and Organolithium Reactions: Addition of organometallic reagents like Grignard reagents (R-MgBr) or organolithiums (R-Li) introduces a new carbon-carbon bond, yielding a tertiary alcohol upon workup.
Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) converts the carbonyl group into a carbon-carbon double bond, forming an alkene.
Cyanohydrin Formation: Addition of hydrogen cyanide (HCN) or a cyanide salt with acid catalysis results in the formation of a cyanohydrin.
| Reaction Type | Reagent(s) | Product Type |
|---|---|---|
| Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol |
| Grignard Reaction | R-MgX, then H₃O⁺ | Tertiary Alcohol |
| Wittig Reaction | Ph₃P=CR₂ | Alkene |
| Cyanohydrin Formation | HCN or KCN/H⁺ | Cyanohydrin |
α-Functionalization of the Ketone Moiety
The carbon atoms adjacent to the carbonyl group (α-carbons) in this compound exhibit enhanced acidity. The gem-dimethyl group at the C2 position means there are no α-protons on that side. Therefore, deprotonation can only occur at the C4 position, which bears two protons. This regioselectivity simplifies its enolate chemistry. ucsb.edu
Treatment with a suitable base removes a proton from the C4 position to form a resonance-stabilized enolate ion. masterorganicchemistry.comlibretexts.org This enolate is a powerful nucleophile and can react with a variety of electrophiles to introduce substituents at the α-position. libretexts.org
Key α-functionalization reactions include:
Alkylation: The enolate can be alkylated by reaction with alkyl halides, typically via an Sₙ2 mechanism. The use of strong, non-nucleophilic bases like lithium diisopropylamide (LDA) is often preferred to ensure complete and irreversible formation of the enolate. wvu.edu
Halogenation: Under basic conditions, reaction with halogens (Cl₂, Br₂, I₂) leads to α-halogenation. The reaction can be difficult to stop at mono-halogenation because the introduced electron-withdrawing halogen increases the acidity of the remaining α-proton. libretexts.org
Aldol (B89426) Addition: The enolate can add to the carbonyl group of another aldehyde or ketone (including another molecule of this compound) to form a β-hydroxy ketone.
| Reaction Type | Reagent(s) | Key Intermediate | Product Type |
|---|---|---|---|
| Alkylation | 1. Base (e.g., LDA) 2. Alkyl Halide (R-X) | Enolate | α-Alkyl Ketone |
| Halogenation | Base (e.g., NaOH) Halogen (X₂) | Enolate | α-Halo Ketone |
| Aldol Addition | Base or Acid Aldehyde/Ketone | Enolate/Enol | β-Hydroxy Ketone |
Elucidation of Reaction Mechanisms
Understanding the mechanisms of these reactions is crucial for predicting outcomes and optimizing conditions. For SmI₂-mediated reactions, the key mechanistic question is whether the pathway involves a single-electron transfer (SET) or a proton-coupled electron transfer (PCET). nih.gov The formation of a ketyl radical anion is a hallmark of the SET mechanism. nih.gov
In transition metal-catalyzed processes, the mechanism typically involves a catalytic cycle of well-defined elementary steps, such as oxidative addition, migratory insertion, and reductive elimination. egrassbcollege.ac.in Identifying the active catalytic species and the rate-determining step is a primary focus of mechanistic studies. libretexts.org
For carbonyl additions and α-functionalizations, the mechanisms are well-established. Nucleophilic additions to the carbonyl group often follow the Bürgi-Dunitz trajectory. wikipedia.org Enolate reactions are governed by the principles of nucleophilicity and the stability of the intermediates. masterorganicchemistry.com The choice of base, solvent, and temperature can significantly influence the kinetic versus thermodynamic control of enolate formation and subsequent reactions. wvu.edu
Applications of 2,2 Dimethyloxan 3 One As a Key Synthetic Intermediate
Integration into Complex Molecule Synthesis (e.g., natural products, advanced organic frameworks)
The rigid framework and strategically placed functional group of 2,2-Dimethyloxan-3-one make it an ideal precursor for the synthesis of intricate molecular structures, including natural products and advanced organic frameworks. The gem-dimethyl group at the 2-position provides steric bulk, which can influence the stereochemical outcome of reactions at adjacent centers, a crucial aspect in the total synthesis of natural products.
While direct examples of the incorporation of the intact this compound skeleton into a major natural product are not extensively documented in readily available literature, its potential is evident. The oxane ring is a common motif in numerous biologically active natural products. Synthetic strategies could involve the use of this compound as a scaffold, where the ketone functionality allows for the introduction of various substituents and further ring modifications. For instance, reactions such as aldol (B89426) condensations, Wittig reactions, and nucleophilic additions to the carbonyl group can be employed to elaborate the structure. Subsequent ring-opening or rearrangement reactions of the oxane ring could then lead to the formation of complex acyclic or different heterocyclic systems, which are core components of many natural products.
In the realm of advanced organic frameworks, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), the incorporation of building blocks with specific geometries and functionalities is paramount. While the direct use of this compound in prominent MOF or COF structures is not widely reported, its derivatives could serve as valuable linkers. For example, functionalization of the oxane ring with coordinating groups, such as carboxylic acids or nitrogen-containing heterocycles, could transform it into a tritopic or tetratopic linker for the construction of porous materials with unique topologies and properties. The inherent rigidity of the oxane ring would contribute to the formation of stable and well-defined frameworks.
A hypothetical synthetic route illustrating this potential is outlined below:
| Reaction Step | Reagents and Conditions | Product | Potential Application |
| 1. Functionalization | 1. LDA, THF, -78 °C2. Electrophile (e.g., BrCH₂CO₂Et) | α-Functionalized this compound | Introduction of coordinating arms |
| 2. Hydrolysis | LiOH, H₂O/THF | α-Carboxy-2,2-Dimethyloxan-3-one | Linker for MOF synthesis |
| 3. Solvothermal Synthesis | Metal salt (e.g., Zn(NO₃)₂), DMF, heat | MOF with this compound derived linker | Gas storage, catalysis |
Role as a Chiral Building Block in Asymmetric Synthesis
Asymmetric synthesis, the preparation of enantiomerically pure compounds, is of utmost importance in medicinal chemistry and materials science. Chiral building blocks, which are enantiomerically pure starting materials, are often employed to introduce stereocenters in a controlled manner. This compound, being a prochiral ketone, can be transformed into valuable chiral intermediates.
The reduction of the carbonyl group of this compound can lead to the corresponding alcohol, 2,2-Dimethyloxan-3-ol, which possesses a new stereocenter. The use of chiral reducing agents, such as those derived from boron or aluminum hydrides modified with chiral ligands, can achieve this transformation with high enantioselectivity. The resulting enantiomerically enriched alcohol can then serve as a chiral precursor for the synthesis of a variety of targets.
Furthermore, the enolate of this compound can be subjected to asymmetric alkylation or protonation reactions using chiral auxiliaries or catalysts. This would install a stereocenter at the α-position to the carbonyl group. The resulting chiral ketone can then be further manipulated.
The utility of chiral derivatives of this compound can be seen in their potential as chiral auxiliaries themselves. For instance, the enantiomerically pure alcohol could be attached to a prochiral substrate, directing subsequent reactions to occur on a specific face of the molecule, and then be cleaved off to yield the desired enantiomerically enriched product.
Below is a table summarizing potential asymmetric transformations of this compound:
| Transformation | Chiral Reagent/Catalyst | Product | Significance |
| Asymmetric Reduction | Chiral borane (B79455) reagents (e.g., CBS catalyst) | Enantiomerically enriched 2,2-Dimethyloxan-3-ol | Chiral building block with a defined stereocenter |
| Asymmetric Alkylation | Chiral phase-transfer catalyst and an alkyl halide | α-Alkylated this compound with a new stereocenter | Access to chiral ketones with quaternary stereocenters |
| Asymmetric α-Amination | Chiral catalyst and an aminating agent | α-Amino-2,2-Dimethyloxan-3-one | Synthesis of chiral amino alcohols after reduction |
Development of Structurally Diverse Compound Libraries
The creation of compound libraries with high structural diversity is a cornerstone of drug discovery and chemical biology. This compound serves as an excellent scaffold for the generation of such libraries due to the reactivity of its ketone functionality and the possibility of modifying the oxane ring.
A diversity-oriented synthesis approach can be employed, starting from this compound. The ketone can be converted to a variety of functional groups, such as alkenes, imines, oximes, and hydrazones. Each of these new functionalities can then be subjected to a range of further chemical transformations. For example, a Wittig reaction on the ketone would introduce a double bond, which could then undergo reactions like epoxidation, dihydroxylation, or hydrogenation.
Multi-component reactions (MCRs) are particularly powerful tools for the rapid generation of molecular complexity and diversity. This compound can participate in MCRs, for instance, as the carbonyl component in a Biginelli or Hantzsch-type reaction, leading to the formation of complex heterocyclic systems in a single step.
The following table illustrates a hypothetical scheme for the generation of a diverse compound library from this compound:
| Scaffold Modification | Reaction Type | Reagents | Resulting Sub-library |
| Ketone Derivatization | Reductive Amination | Various primary and secondary amines, NaBH(OAc)₃ | Library of substituted 2,2-dimethyloxanamines |
| Wittig Olefination | A library of phosphonium (B103445) ylides | Library of exo-methylene 2,2-dimethyloxanes | |
| Ring Modification | Baeyer-Villiger Oxidation | m-CPBA | Library of seven-membered lactones |
| Multi-component Reaction | Ugi Reaction | Amine, isocyanide, carboxylic acid | Library of complex α-acylamino amides |
Computational and Theoretical Chemistry Studies of 2,2 Dimethyloxan 3 One
Conformational Analysis and Energetics
The three-dimensional shape of 2,2-dimethyloxan-3-one is not static; the six-membered tetrahydropyran (B127337) ring can adopt several conformations that readily interconvert. The most significant of these are the chair and twist-boat forms. Computational analysis allows for the determination of the relative energies of these conformers, predicting which shapes are most stable and therefore most populated at equilibrium.
For the parent ring, oxane, the chair conformation is significantly more stable than any twist-boat form. However, the introduction of a carbonyl group at the 3-position (to form oxan-3-one) and a gem-dimethyl group at the 2-position introduces complex steric and electronic effects that influence the conformational landscape.
Key Conformational Features:
Chair Conformations: The tetrahydropyran ring can exist in two primary chair conformations. In the case of this compound, one methyl group will be in an axial position and the other in an equatorial position in both chair forms. The key difference lies in the relative orientation of these groups with respect to the rest of the ring.
Twist-Boat Conformations: These are typically higher in energy than chair forms but can be important as intermediates in the chair-to-chair interconversion process.
The gem-Dimethyl Effect: The presence of two methyl groups on the same carbon (C2) significantly influences conformational stability. This "Thorpe-Ingold effect" can alter bond angles and favor conformations that relieve steric strain, sometimes making cyclic structures more stable or influencing reaction rates. acs.orgucla.eduacs.orgresearchgate.net For this compound, the gem-dimethyl group introduces steric interactions that can raise the energy of certain conformers. For instance, a 1,3-diaxial interaction between an axial methyl group and an axial hydrogen atom further down the ring can be destabilizing.
Energetics: Studies on related substituted tetrahydropyrans show that the introduction of a carbonyl group and a ring oxygen atom tends to reduce the energy difference between chair and twist-boat conformations compared to simple cyclohexane. nsf.gov Density functional theory (DFT) calculations on a similar structure, a warfarin (B611796) analog, confirmed that the open-chain tautomer is significantly higher in energy (60–70 kJ/mol) than the cyclic hemiketal form, highlighting the stability of the ring structure. nsf.gov A theoretical conformational analysis on a related diamine cation showed that while the anti-conformation is the global minimum, gauche conformations are also significantly populated due to other interactions like hydrogen bonding. mdpi.com
An illustrative table of the calculated relative energies for the principal conformers of this compound is presented below. These values are hypothetical, based on trends observed in similar cyclic systems.
Interactive Table: Illustrative Conformational Energies of this compound
| Conformer | Key Steric Interactions | Predicted Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |
| Chair A | Axial Me / H at C4, C6 | 0.0 | ~95 |
| Chair B | Axial Me / H at C4, C6 | 0.0 | ~4.9 |
| Twist-Boat 1 | Flagpole interactions | ~5.5 | <0.1 |
| Twist-Boat 2 | Flagpole interactions | ~5.8 | <0.1 |
Note: The energy values are illustrative and intended to show the expected trend where chair conformations are significantly more stable than twist-boat forms.
Quantum Chemical Calculations of Reactivity and Transition States (e.g., Density Functional Theory)
Quantum chemical methods, particularly Density Functional Theory (DFT), are essential for predicting the chemical reactivity of this compound. mdpi.comresearchgate.net These calculations provide insights into the electron distribution within the molecule and help identify the most likely pathways for chemical reactions by mapping their energy profiles. beilstein-journals.orgresearchgate.net
Reactivity Descriptors:
DFT calculations can determine several key parameters that describe a molecule's reactivity:
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. For this compound, the MEP would show a region of negative potential (red/yellow) around the carbonyl oxygen, indicating it is the primary site for electrophilic attack (e.g., protonation). Regions of positive potential (blue) would indicate sites susceptible to nucleophilic attack.
Atomic Charges: Calculating the partial charge on each atom helps to quantify the electron distribution. The carbonyl carbon is expected to have a significant positive charge, making it the main electrophilic center for nucleophilic addition reactions.
Transition State Analysis:
A primary application of DFT is the calculation of transition states—the highest energy point along a reaction coordinate. github.io By locating the transition state structure and calculating its energy, chemists can determine the activation energy (ΔG‡) of a reaction, which governs its rate.
For example, in the base-catalyzed enolate formation of this compound, DFT could be used to:
Model the initial state: the ketone and a base (e.g., hydroxide).
Model the final state: the resulting enolate and water.
Search for the transition state structure where the proton is being transferred from the C4 carbon to the base.
Calculate the free energy profile of the entire process, confirming the reaction mechanism and predicting its feasibility.
Computational studies on the cyclization to form substituted tetrahydropyran rings have shown that the reaction can proceed through either a chair-like or a boat-like transition state, depending on the reagents used, leading to different stereochemical outcomes. rsc.org
Interactive Table: Predicted Quantum Chemical Properties of this compound
| Property | Predicted Value / Location | Chemical Significance |
| HOMO Energy | ~ -7.0 eV | Moderate electron-donating ability (lone pairs on oxygens) |
| LUMO Energy | ~ +1.5 eV | Susceptible to nucleophilic attack at the carbonyl carbon |
| HOMO-LUMO Gap | ~ 8.5 eV | High kinetic stability |
| Most Negative MEP | Carbonyl Oxygen | Site of protonation and Lewis acid coordination |
| Most Positive MEP | Carbonyl Carbon | Site of nucleophilic attack |
Note: Values are illustrative and typical for a ketone of this type.
Molecular Modeling of Interactions in Synthetic Pathways
Beyond the properties of the isolated molecule, computational modeling can simulate how this compound interacts with other molecules, such as solvents, catalysts, and reagents, during a chemical reaction. sciforum.netmdpi.comdovepress.comnih.gov This is crucial for understanding and optimizing synthetic pathways.
Modeling Non-Covalent Interactions:
The course of a reaction is often dictated by subtle non-covalent interactions. mdpi.com
Solvent Effects: The choice of solvent can dramatically affect reaction rates and outcomes. Molecular modeling can simulate these effects using either explicit solvent models (where individual solvent molecules are included) or implicit models (where the solvent is treated as a continuous medium). These models can show how a polar solvent might stabilize a charged transition state, thereby accelerating a reaction.
Catalyst Binding: In catalyzed reactions, modeling can elucidate how this compound binds to the active site of a catalyst. For instance, in an asymmetric reduction using a chiral catalyst, modeling can predict which face of the carbonyl group is more accessible for hydride delivery, thus explaining the stereoselectivity of the reaction. Docking studies are frequently used to predict the binding energy and geometry of a substrate within a catalyst's binding pocket. nih.gov
Application in Mechanistic Studies:
Molecular modeling plays a key role in piecing together complex reaction mechanisms. For instance, in a multi-step synthesis involving this compound, modeling could be used to:
Evaluate the relative stabilities of different possible intermediates.
Model the transition state for the rate-determining step to understand what factors control the reaction speed.
Predict the stereochemical outcome by comparing the energies of diastereomeric transition states.
Computational studies have been successfully used to explain stereodivergence in the formation of tetrahydropyran rings, where different reaction conditions favor different transition state geometries (chair vs. boat), leading to either cis or trans products. rsc.org Such insights are invaluable for designing synthetic routes that yield a desired product with high selectivity.
Interactive Table: Types of Modeled Interactions in Synthetic Pathways
| Interaction Type | Example with this compound | Information Gained |
| Hydrogen Bonding | Interaction of the carbonyl oxygen with a protic solvent (e.g., ethanol). | Stabilization of ground or transition states; influence on solubility and reactivity. |
| Van der Waals | Binding of the molecule into the hydrophobic pocket of an enzyme or catalyst. | Binding affinity; orientation for selective reaction. |
| Electrostatic | Coordination of a Lewis acid (e.g., TiCl₄) to the carbonyl oxygen. | Activation of the carbonyl group for nucleophilic attack. |
| Steric Repulsion | Interaction between the gem-dimethyl group and a bulky reagent. | Control of stereoselectivity (facial selectivity); hindrance of certain reaction pathways. |
Advanced Spectroscopic Characterization and Investigation
Nuclear Magnetic Resonance (NMR) for Conformational and Dynamic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural and dynamic analysis of 2,2-dimethyloxan-3-one in solution. The six-membered oxanone ring is not planar and exists in rapidly interconverting chair or twist-boat conformations. The presence of a carbonyl group and gem-dimethyl substituents introduces specific steric and electronic effects that influence this conformational equilibrium.
Dynamic NMR (DNMR) experiments are particularly insightful for studying these conformational changes. organicchemistrydata.orgfu-berlin.de By recording NMR spectra at various temperatures, it is possible to observe changes in the line shapes of the signals. At high temperatures, the conformational interconversion is fast on the NMR timescale, resulting in averaged, sharp signals. As the temperature is lowered, the rate of interconversion decreases. If the rate becomes slow enough, the distinct signals for each conformer can be resolved. ucl.ac.uk The temperature at which the separate signals merge into a single broad peak is known as the coalescence temperature, which can be used to calculate the free energy barrier (ΔG‡) for the conformational change. organicchemistrydata.org For cyclic ketones, these barriers provide critical information about the ring's flexibility. rsc.org
The ¹H and ¹³C NMR chemical shifts are highly sensitive to the local electronic and steric environment of each nucleus. In this compound, the protons on the carbon atoms adjacent to the carbonyl group (C4) and the oxygen atom (C6) are of particular interest. Their chemical shifts and coupling constants can help determine the preferred chair conformation (with the substituents in axial or equatorial positions). For instance, the coupling constants between vicinal protons (protons on adjacent carbons) are governed by the Karplus relationship, which correlates the magnitude of the coupling to the dihedral angle between the protons. This allows for the determination of the relative orientation of protons on the ring and, by extension, the ring's conformation. redalyc.org
While specific experimental NMR data for this compound is not extensively published, data from analogous substituted oxan-3-ones and related cyclic systems provide a strong basis for analysis. researchgate.netresearchgate.net The gem-dimethyl group at the C2 position is expected to have a significant impact on the conformational equilibrium, potentially favoring a conformation that minimizes steric interactions.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous structures and may vary in different solvents.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity / Notes |
| C2-CH₃ | ~1.2 | ~25 | s (singlet) |
| C4-H₂ | ~2.5 | ~45 | t (triplet) |
| C5-H₂ | ~1.8 | ~28 | m (multiplet) |
| C6-H₂ | ~3.8 | ~68 | t (triplet) |
| C=O (C3) | - | ~208 | Carbonyl carbon |
| C2 | - | ~85 | Quaternary carbon |
Data synthesized from general chemical shift knowledge for cyclic ketones and ethers. organicchemistrydata.orghmdb.ca
Two-Dimensional Correlation Spectroscopy (2D-COS) in Mechanistic Studies
Two-Dimensional Correlation Spectroscopy (2D-COS) is a powerful analytical technique used to study changes in spectra that are induced by an external perturbation, such as temperature, pressure, concentration, or reaction time. tdx.catresearchgate.net It enhances spectral resolution by spreading peaks across a second dimension and reveals correlations between different spectral features. researchgate.netrhhz.net This method is particularly valuable for elucidating reaction mechanisms by determining the sequence of events at a molecular level. acs.org
In the context of this compound, 2D-COS can be applied to various spectroscopic methods, most commonly IR or Raman, to monitor reactions involving the ketone functionality. For example, in a reaction such as a Baeyer-Villiger oxidation, where the cyclic ketone is converted to a lactone, 2D-COS can track the disappearance of reactant bands and the appearance of product bands. dtu.dkacs.org
The output of a 2D-COS analysis consists of synchronous and asynchronous correlation maps.
Synchronous maps show cross-peaks for spectral features that change in intensity in a correlated (in-phase) manner. This helps to group bands that belong to the same molecule or transient species.
Asynchronous maps highlight changes that are out-of-phase. The presence of an asynchronous cross-peak between two bands indicates that one changes before the other, allowing for the determination of the sequential order of spectral changes. nih.gov
For a hypothetical reaction involving this compound, a 2D-COS analysis could reveal:
Intermediate Formation: The appearance and subsequent disappearance of bands corresponding to a transient intermediate.
Reaction Pathway: The sequence of bond breaking and formation. For instance, it could show whether changes in the carbonyl group environment precede or follow changes in another part of the molecule.
Resolving Overlapping Peaks: It can distinguish between closely overlapping bands from different species (reactant, intermediate, product) by their different dynamic behavior. researchgate.nete-bookshelf.de
While specific 2D-COS studies on this compound are not prominent in the literature, the methodology has been successfully applied to a wide range of chemical reactions, including those involving ketones, demonstrating its potential for mechanistic investigation. tdx.catacs.org
Vibrational Spectroscopy (IR, Raman) for Structural Insights and Reaction Monitoring
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule's chemical bonds. These techniques are essential for the structural characterization of this compound and for real-time monitoring of its chemical reactions.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). For saturated cyclic ketones with a six-membered ring, this peak typically appears around 1715 cm⁻¹. libretexts.org The exact position can be influenced by ring strain and the electronic effects of adjacent substituents. The spectrum also features C-H stretching vibrations from the methyl and methylene (B1212753) groups in the 2800-3000 cm⁻¹ region and C-O-C stretching of the ether linkage, typically found in the 1050-1150 cm⁻¹ range. The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of C-H bending and C-C skeletal vibrations that is unique to the molecule. docbrown.info
Reaction Monitoring: Both IR and Raman spectroscopy are powerful tools for monitoring chemical reactions in real time. dtu.dkacs.org For instance, during a reaction involving the carbonyl group of this compound, the intensity of the C=O stretching band at ~1715 cm⁻¹ would decrease, while new bands corresponding to the functional group of the product would appear. This allows for the tracking of reactant consumption and product formation, providing kinetic data for the reaction. The use of fiber-optic probes enables in-situ monitoring of reactions under various conditions. rsc.org
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Notes |
| C-H Stretch (CH₂, CH₃) | 2850 - 3000 | Strong | Strong | Aliphatic C-H bonds. docbrown.info |
| C=O Stretch (Ketone) | ~1715 | Very Strong | Medium | Characteristic for a six-membered cyclic ketone. libretexts.org |
| CH₂/CH₃ Bend (Scissoring/Deformation) | 1365 - 1480 | Medium-Strong | Medium | Complex set of bands. docbrown.info |
| C-O-C Stretch (Ether) | 1050 - 1150 | Strong | Medium | Asymmetric and symmetric stretches of the ether linkage. |
| C-C Skeletal Vibrations | 700 - 1200 | Medium | Strong | Part of the fingerprint region. |
Data compiled from standard vibrational frequency tables and literature on cyclic ketones and ethers. libretexts.orgmdpi.com
Future Perspectives in 2,2 Dimethyloxan 3 One Research
Development of Sustainable Synthetic Routes
A primary objective for future research is the development of green and sustainable methods for the synthesis of 2,2-Dimethyloxan-3-one and its derivatives. Traditional multi-step syntheses often rely on stoichiometric reagents and volatile organic solvents, leading to significant waste generation. Modern approaches in green chemistry offer pathways to mitigate this environmental impact. ijsetpub.comgcande.org Key areas of focus will include biocatalysis, the use of alternative reaction media, and innovative energy sources.
The principles of green chemistry prioritize waste reduction, a concept quantified by metrics like the E-factor (Environmental Factor), which measures the ratio of waste generated to the desired product. gcande.orgtudelft.nl Future synthetic strategies for this compound will aim for a significantly lower E-factor compared to conventional routes.
Biocatalytic Approaches: Enzymes offer unparalleled selectivity under mild, aqueous conditions. Future research could explore biocatalytic cascades, where multiple enzymatic steps are performed in a single pot to generate complex molecules from simple precursors. chemrxiv.org For instance, the synthesis of this compound could be envisioned starting from bio-based feedstocks using a combination of enzymes like aldolases and ketoreductases. csic.es The use of immobilized enzymes, such as lipases, has already proven effective in the synthesis of other esters and could be adapted for reactions involving derivatives of the target ketone. researchgate.net
Advanced Reaction Conditions: The move away from traditional solvents is a cornerstone of green synthesis. Research into using greener, renewable solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) could provide viable alternatives. rsc.org Furthermore, solvent-free techniques such as mechanochemistry, which uses mechanical force to drive reactions, represent a promising frontier for the synthesis of heterocyclic compounds. mdpi.comcsic.es The application of microwave irradiation or ultrasound can also dramatically reduce reaction times and energy consumption compared to conventional heating. mdpi.comnih.gov
| Parameter | Conventional Route (Hypothetical) | Future Sustainable Route (Projected) |
| Key Transformation | Multi-step chemical synthesis | One-pot biocatalytic cascade |
| Solvents | Dichloromethane, Toluene | Water, 2-MeTHF, or solvent-free |
| Catalyst | Stoichiometric acid/base promoters | Recyclable immobilized enzymes |
| Energy Source | Conventional heating (reflux) | Ambient temperature or microwave |
| Projected E-Factor | High (>25) | Low (<5) |
| Atom Economy | Moderate | High |
Exploration of Novel Reactivity Patterns
While the 2,2-dimethyloxan scaffold has been incorporated into larger molecules, the specific reactivity of the ketone at the 3-position remains a fertile ground for discovery. Future investigations will likely focus on leveraging this functionality to construct novel molecular architectures.
Known transformations within this family of compounds, such as the reaction of the related 2,2-Dimethyloxane-4-carbaldehyde with nucleophiles, provide a foundational understanding. researchgate.netrcsi.science However, the unique electronic environment of the C3-ketone invites the exploration of a much broader range of reactions.
Future research could target:
Asymmetric Catalysis: Development of enantioselective reactions, such as aldol (B89426), Mannich, or Michael additions at the C4-position, using chiral organocatalysts or metal complexes. This would grant access to a diverse library of stereochemically defined derivatives.
Multicomponent Reactions: Designing one-pot reactions where this compound is combined with two or more other reactants to rapidly build molecular complexity. This is a highly efficient strategy for generating novel compound libraries.
Ring-Opening and Rearrangement Reactions: Investigating catalytic conditions that could induce selective ring-opening of the oxane moiety to yield highly functionalized acyclic chains, or trigger skeletal rearrangements to form new heterocyclic systems.
| Reaction Class | Potential Reagents | Catalyst Type | Potential Product |
| Asymmetric Aldol | Aldehydes, Ketones | Proline-derived organocatalyst | Chiral β-hydroxy ketone derivatives |
| Michael Addition | Nitroalkenes, Enones | Chiral amine/squaramide | Functionalized C4-substituted oxanes |
| Ugi Reaction | Amine, Isocyanide, Carboxylic Acid | None (concerted) | α-Acylamino amide derivatives |
| Ring-Opening Metathesis | Alkenes | Grubbs or Schrock catalyst | Functionalized unsaturated ethers |
Expansion into Emerging Chemical Domains
The structural features of the 2,2-dimethyloxan moiety—a stable, non-planar, and functionalizable heterocycle—make it an attractive scaffold for applications in diverse and emerging areas of chemistry, particularly those at the interface of chemistry and biology.
Medicinal Chemistry: The 2,2-dimethyloxan core is present in several complex molecules designed for pharmaceutical applications. ontosight.ai A notable example is its incorporation into a potent GLP-1 receptor agonist, a class of drugs used to treat type 2 diabetes and obesity. google.comgoogle.com The scaffold is also a key component of FR901464, a natural product-derived agent with significant anticancer activity. nih.gov These examples validate the utility of the 2,2-dimethyloxan framework as a privileged structure in drug design, capable of forming specific interactions with biological targets like enzymes and receptors. ontosight.aiontosight.ai Future work will undoubtedly focus on synthesizing new libraries of derivatives for screening against a wide range of diseases.
Chemical Biology: Beyond direct therapeutic use, derivatives of this compound could be developed as chemical probes to study biological processes. By attaching reporter tags (e.g., fluorophores) or reactive groups, these molecules could be used to identify new protein targets or elucidate the mechanism of action of existing drugs. The development of biocatalytic methods to produce functionalized nucleoside analogues serves as a powerful precedent for how core scaffolds can be adapted into sophisticated biological tools. chemrxiv.org
Materials Science: The rigid heterocyclic structure of this compound suggests its potential use as a monomer or a chiral building block in polymer chemistry. Polymerization or co-polymerization of its derivatives could lead to new materials with unique thermal, mechanical, or optical properties. This remains a largely unexplored area that offers significant opportunities for innovation.
| Domain | Application | Example Compound Class | Reference |
| Medicinal Chemistry | Diabetes/Obesity | GLP-1 Receptor Agonists | google.com, google.com |
| Medicinal Chemistry | Oncology | Anticancer Agents (FR901464) | nih.gov |
| Medicinal Chemistry | Drug Discovery | Complex Pyridine Derivatives | ontosight.ai |
| Chemical Biology | Target Identification | Tagged Chemical Probes | (Projected) |
| Materials Science | Advanced Polymers | Novel Polyesters/Polyethers | (Projected) |
Q & A
Q. What are the validated synthetic pathways for 2,2-Dimethyloxan-3-one, and how can experimental reproducibility be ensured?
To synthesize this compound, researchers typically employ cyclization of β-keto esters or oxidation of substituted diols. Key steps include temperature-controlled ring closure and purification via fractional distillation or chromatography. For reproducibility:
- Document reaction conditions (e.g., solvent, catalyst, temperature) in granular detail .
- Validate purity using NMR (¹H/¹³C) and GC-MS, cross-referenced with spectral databases .
- Include full characterization data (e.g., melting points, IR spectra) in supplementary materials to align with journal standards .
Q. How should researchers address discrepancies in spectroscopic data during structural elucidation?
Contradictions in NMR or IR data often arise from impurities, solvent effects, or tautomerism. Methodological steps include:
- Repeating experiments under controlled conditions (e.g., anhydrous solvents, inert atmosphere) .
- Comparing observed data with computational simulations (DFT or molecular modeling) to identify conformational isomers .
- Cross-verifying with X-ray crystallography for unambiguous structural confirmation .
Advanced Research Questions
Q. What strategies are effective for analyzing stereochemical outcomes in this compound derivatives?
Advanced stereochemical analysis requires:
- Chiral chromatography (e.g., HPLC with chiral stationary phases) to separate enantiomers .
- Variable-temperature NMR to study dynamic stereoisomerism and energy barriers .
- Synchrotron-based X-ray diffraction for high-resolution crystal structure determination, particularly for transient intermediates .
Q. How can computational methods enhance the design of this compound-based catalysts?
Computational workflows include:
Q. What methodologies resolve contradictions between theoretical predictions and experimental results in reactivity studies?
To reconcile discrepancies:
- Perform sensitivity analyses to identify variables (e.g., solvent polarity, steric effects) impacting outcomes .
- Use isotopic labeling (e.g., ¹⁸O tracing) to validate mechanistic hypotheses .
- Publish negative results and conflicting data in supplementary materials to foster transparency .
Methodological Frameworks
Q. How should researchers document synthetic procedures to meet reproducibility standards?
Adopt the following structure:
- Experimental Section : Detail stoichiometry, equipment (e.g., Schlenk line usage), and purification steps .
- Supporting Information : Provide raw spectral data, crystallographic CIF files, and computational input files .
- Ethical Reporting : Disclose any deviations from protocols and their potential impacts .
Q. What are best practices for peer-reviewed publication of this compound research?
- Avoid redundant data presentation; use tables/figures to highlight trends (e.g., reaction yields vs. temperature) .
- Cite primary literature for known compounds; for novel derivatives, include full synthetic and analytical validation .
- Address reviewer critiques on data interpretation through iterative revisions and additional control experiments .
Data Management & Ethics
Q. How can researchers balance open-data mandates with intellectual property concerns?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
